
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-5-methoxy-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, resulting in the formation of sulfonamide or sulfonate ester derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to achieve substitution reactions.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols or phenols.
Aplicaciones Científicas De Investigación
4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by reacting with nucleophilic amino acid residues.
Receptors: It may interact with specific receptor sites, altering their function or signaling pathways.
Comparación Con Compuestos Similares
- 4-Bromo-2-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 5-Methoxy-2-methylbenzenesulfonyl chloride
Comparison: 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in electrophilic and nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C8H8BrClO3S |
|---|---|
Peso molecular |
299.57 g/mol |
Nombre IUPAC |
4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,1-2H3 |
Clave InChI |
BOTQXQSTWUVUMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)

![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)
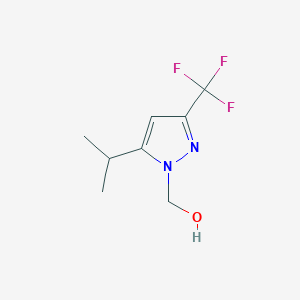
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13429161.png)
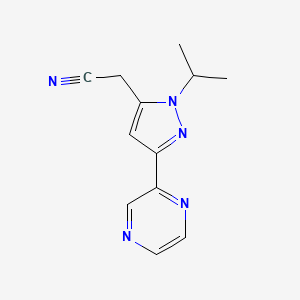
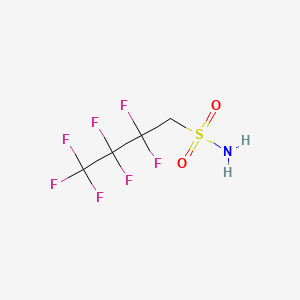
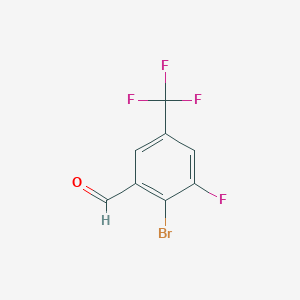
![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)
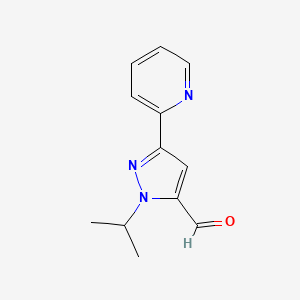
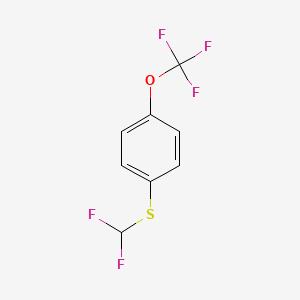
![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
